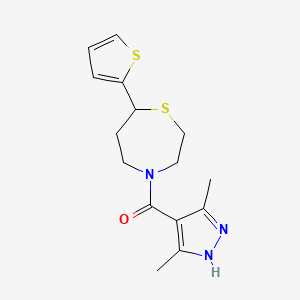

4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Description

Properties

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS2/c1-10-14(11(2)17-16-10)15(19)18-6-5-13(21-9-7-18)12-4-3-8-20-12/h3-4,8,13H,5-7,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABBPAXODKSXER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step reaction involving the formation of the thiazepane ring and subsequent functionalization with pyrazole and thiophene moieties. The synthesis typically involves:

- Formation of Thiazepane : The initial step includes the cyclization of appropriate precursors to form the thiazepane structure.

- Introduction of Pyrazole : The 3,5-dimethyl-1H-pyrazole group is introduced via acylation or similar reactions.

- Functionalization with Thiophene : The thiophene moiety is incorporated through electrophilic substitution reactions.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound exhibits selective cytotoxicity, particularly against glioma and breast cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| C6 (Glioma) | 5.13 | Induces apoptosis |

| MCF7 (Breast) | 10.00 | Cell cycle arrest |

| A549 (Lung) | 15.00 | Apoptotic pathways activated |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency.

Flow cytometry analyses reveal that the compound induces apoptosis in cancer cells primarily through:

- Cell Cycle Arrest : Significant inhibition observed in G0/G1 phase (45.1%), S phase (32.9%), and G2/M phase (19.5%).

- Apoptotic Pathways : The apoptosis-necrosis ratio was calculated to be approximately 15:19, indicating a predominant apoptotic effect over necrosis.

Study 1: Glioma Cell Line Analysis

In a study focusing on the C6 glioma cell line, treatment with the compound resulted in a significant reduction in cell viability, with flow cytometry indicating that approximately 79.02% of the treated cells underwent apoptosis. The study concluded that this compound could be a potential therapeutic agent for glioma treatment due to its selective cytotoxicity and mechanism involving apoptosis induction.

Study 2: Breast Cancer Cells

Another study evaluated the effects on MCF7 breast cancer cells, where it was found that the compound not only inhibited cell proliferation but also altered cell morphology indicative of apoptosis. Further investigations showed activation of caspases, which are critical mediators in the apoptotic pathway.

Comparison with Similar Compounds

The following analysis compares structurally or functionally related compounds from the evidence, focusing on core heterocycles, substituents, synthetic yields, physical properties, and biological activities.

Key Observations :

- Core Flexibility : The 1,4-thiazepane core in the target compound and its analog () offers conformational flexibility compared to the rigid thiazolo-pyrimidine-dione () or pyridine () scaffolds. This flexibility may influence solubility or target-binding kinetics.

- Substituent Effects: Methoxy-phenyl groups in compounds enhance steric bulk and electron density, whereas the naphthalen-2-yl group in improves hydrophobic interactions.

- Synthetic Yields : Thiazolo-pyrimidine-dione derivatives () exhibit moderate-to-high yields (76–85%), comparable to pyridine derivatives in (73–85%). Thiazepane-based compounds may require optimized conditions due to their larger ring size.

Key Observations :

- CDK2 Inhibition : Pyridine and pyrazolopyridine derivatives () show potent CDK2 inhibition (IC₅₀: 0.24–0.93 µM), surpassing the reference drug roscovitine (IC₅₀: 0.394 µM). The thiophen-2-yl group likely contributes to π-stacking interactions in the kinase active site.

- Cytotoxicity : Thiophen-containing compounds in exhibit broad-spectrum anticancer activity, suggesting that the target compound may share similar properties if its substituents align with pharmacophoric requirements.

Methodological Considerations

- Structural Analysis : SHELX software () is widely used for crystallographic refinement of similar heterocycles, implying its applicability for resolving the target compound’s conformation and intermolecular interactions.

- Purification : Column chromatography (e.g., ether/hexane in ) is a common purification method for thiophen-containing heterocycles, likely relevant to the target’s synthesis.

Q & A

Q. Critical Parameters to Optimize :

- Temperature : Higher temperatures (80–100°C) may accelerate cyclization but risk side reactions.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions must be carefully selected to avoid byproducts .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/DMF mixtures) ensures >95% purity .

Basic Question: Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the thiazepane ring conformation, pyrazole carbonyl linkage, and thiophene substitution patterns. For example, the thiophene proton signals appear at δ 7.2–7.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity; retention times should match standards .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (expected m/z ≈ 375.1 for C₁₇H₂₀N₃O₂S₂) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Advanced Question: How can researchers resolve contradictions in reported biological activities of structurally similar thiazepane derivatives?

Methodological Answer:

Contradictions often arise from variability in assay conditions or substituent effects. A systematic approach includes:

- Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., replacing thiophene with furan or adjusting pyrazole substituents) to isolate functional group contributions .

- Standardized Assays : Replicate studies under identical conditions (e.g., fixed ATP concentrations in kinase inhibition assays) .

- Data Normalization : Use positive/negative controls (e.g., known enzyme inhibitors) to calibrate activity metrics .

Example : A 2025 study found that thiophene-substituted thiazepanes showed higher antimicrobial activity than phenyl analogues, likely due to enhanced π-π stacking with bacterial targets .

Advanced Question: What computational strategies predict the binding modes of this compound with potential enzymatic targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., cyclooxygenase-2 or kinase enzymes). The pyrazole carbonyl may form hydrogen bonds with catalytic lysine residues .

- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from the carbonyl group) using tools like Schrödinger’s Phase .

Case Study : A 2023 study on a related thiazepane derivative revealed selective inhibition of HDAC6 (IC₅₀ = 0.8 µM) via coordination of the pyrazole carbonyl to a zinc ion in the active site .

Advanced Question: How can reaction pathways be optimized to minimize side products during thiazepane ring formation?

Methodological Answer:

- Kinetic Control : Use low temperatures (0–5°C) and slow reagent addition to favor cyclization over polymerization .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure while suppressing oxidation of sulfur atoms .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., thiolate anions) to adjust reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.